![molecular formula C16H21NO5 B14464914 Diethyl[2-(benzoylamino)ethyl]propanedioate CAS No. 73234-13-6](/img/structure/B14464914.png)
Diethyl[2-(benzoylamino)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[2-(benzoylamino)ethyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzoylamino group attached to an ethyl chain, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl[2-(benzoylamino)ethyl]propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate benzoylaminoethyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with the benzoylaminoethyl halide in an S_N2 reaction, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl[2-(benzoylamino)ethyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoylamino group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of the enolate ion.
Benzoylaminoethyl Halide: Acts as the alkylating agent in the synthesis.
Acidic or Basic Conditions: Employed for the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis of ester groups
Applications De Recherche Scientifique
Diethyl[2-(benzoylamino)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl[2-(benzoylamino)ethyl]propanedioate involves its reactivity as a nucleophile due to the presence of the enolate ion. The compound can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The benzoylamino group also plays a role in its reactivity, influencing the compound’s interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the benzoylamino group.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound with different substituents.
Propriétés
Numéro CAS |
73234-13-6 |
|---|---|
Formule moléculaire |
C16H21NO5 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
diethyl 2-(2-benzamidoethyl)propanedioate |
InChI |
InChI=1S/C16H21NO5/c1-3-21-15(19)13(16(20)22-4-2)10-11-17-14(18)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18) |
Clé InChI |
ZFVTXWLKMXRWAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCNC(=O)C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


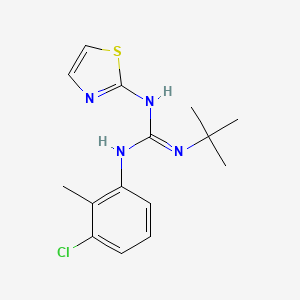

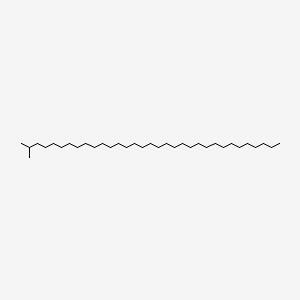

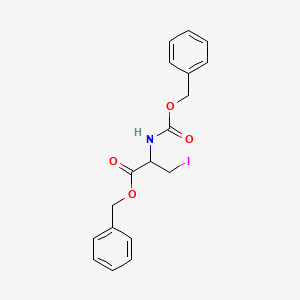
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
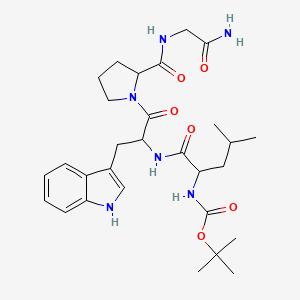

![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)

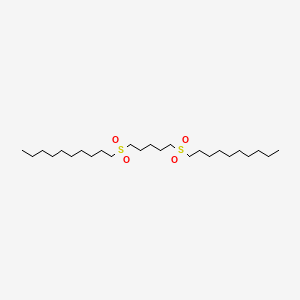
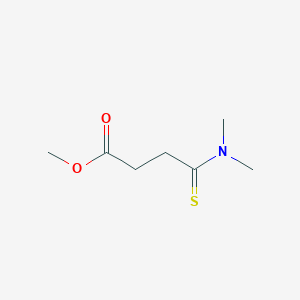
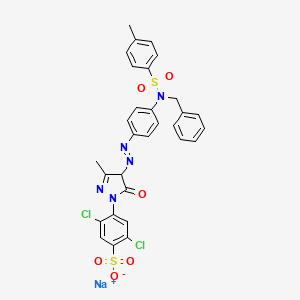
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
